molecular formula C14H13NO6S B14350450 4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid CAS No. 94850-73-4

4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid

Cat. No.: B14350450
CAS No.: 94850-73-4
M. Wt: 323.32 g/mol
InChI Key: URWOXJLZMALVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by the presence of a hydroxy group, an oxobutanamido group, and a sulfonic acid group attached to a naphthalene ring. It is a colorless, water-soluble solid that is often used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid typically involves the sulfonation of naphthalene followed by subsequent functional group modifications. One common method includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, reagent concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxobutanamido group can be reduced to an amine.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.

Major Products

    Oxidation: Formation of 4-keto-7-(3-oxobutanamido)naphthalene-2-sulfonic acid.

    Reduction: Formation of 4-hydroxy-7-(3-aminobutanamido)naphthalene-2-sulfonic acid.

    Substitution: Formation of various substituted naphthalenesulfonic acids depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in biochemical assays and as a staining agent for microscopy.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxy and oxobutanamido groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-7-(3-oxobutanamido)naphthalene-2-sulfonic acid is unique due to the combination of functional groups attached to the naphthalene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

94850-73-4

Molecular Formula

C14H13NO6S

Molecular Weight

323.32 g/mol

IUPAC Name

4-hydroxy-7-(3-oxobutanoylamino)naphthalene-2-sulfonic acid

InChI

InChI=1S/C14H13NO6S/c1-8(16)4-14(18)15-10-2-3-12-9(5-10)6-11(7-13(12)17)22(19,20)21/h2-3,5-7,17H,4H2,1H3,(H,15,18)(H,19,20,21)

InChI Key

URWOXJLZMALVGZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=CC2=CC(=CC(=C2C=C1)O)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.